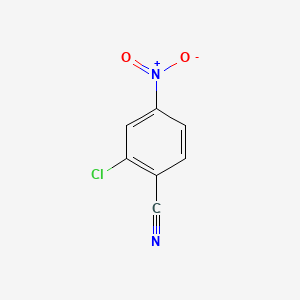

2-Chloro-4-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGQFRQZYVQQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182428 | |

| Record name | 2-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28163-00-0 | |

| Record name | 2-Chloro-4-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-4-nitrobenzonitrile

Abstract: This technical guide provides an in-depth analysis of the core physical and chemical properties of 2-Chloro-4-nitrobenzonitrile (CAS No: 28163-00-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's structure, physicochemical characteristics, spectroscopic profile, and thermal behavior. Furthermore, it offers field-proven, detailed experimental protocols for purification by recrystallization and melting point determination, explaining the scientific rationale behind each procedural step. The guide is designed to serve as a vital resource for the safe handling, characterization, and application of this versatile synthetic intermediate.

Introduction: A Key Synthetic Building Block

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a nitrile, a nitro group, and a chlorine atom on a benzene ring, makes it a highly reactive and versatile intermediate. These functional groups serve as handles for a wide array of chemical transformations, establishing the compound as a critical starting material in the synthesis of pharmaceuticals, agrochemicals like herbicides and insecticides, and specialty dyes and pigments.[1] Understanding its physical properties is paramount for its effective use, from designing reaction conditions and purification strategies to ensuring safe laboratory and industrial-scale handling.

Systematic Name (IUPAC): this compound[2] CAS Registry Number: 28163-00-0[2] Molecular Formula: C₇H₃ClN₂O₂[2][3] Synonyms: 3-Chloro-4-cyanonitrobenzene, 2-chloro-4-nitrobenzenecarbonitrile[2]

Caption: Workflow for the Purification of this compound.

Thermal Properties and Stability

The melting point of a crystalline solid is a robust indicator of its purity. A pure compound will exhibit a sharp melting point range, typically 0.5-1.0 °C. Impurities disrupt the crystal lattice, which requires less energy to break apart, resulting in both a depression of the melting point and a broadening of the melting range.

This compound is reported to be stable at room temperature in closed containers under normal storage conditions. However, it is incompatible with strong oxidizing agents, strong bases, and strong acids. [4]Thermal decomposition may generate toxic gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide. [4]

Experimental Protocol: Melting Point Determination

This protocol outlines the capillary method for determining the melting point range, a fundamental technique for assessing compound purity.

-

Sample Preparation: Ensure the crystalline sample is completely dry. Place a small amount on a clean, dry watch glass and crush it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end. The sample height should be 2-3 mm for optimal heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time and identifies the temperature range to be observed carefully. Allow the apparatus to cool significantly before the next step.

-

Accurate Determination: For the accurate measurement, begin heating again and approach the approximate melting point at a slow, controlled rate (1-2 °C per minute). A slow heating rate is crucial to ensure the sample and the thermometer are in thermal equilibrium, yielding an accurate reading.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid mass has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.

-

Caption: Workflow for Melting Point Determination by the Capillary Method.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. [5]It causes skin, eye, and respiratory system irritation. [5][4]* Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [5]* Handling: Minimize dust generation and accumulation. Avoid breathing dust. Ensure adequate ventilation.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [5] * Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents. [4]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are critical to its successful application in research and industry. Its defined melting point serves as a reliable indicator of purity, which can be achieved through standard recrystallization techniques. A thorough understanding of its spectroscopic signature, thermal stability, and solubility profile enables chemists to optimize reaction conditions, develop robust purification protocols, and ensure its safe handling. This guide provides the foundational knowledge required for the proficient use of this important compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

-

Htdchem. (2024). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:28163-00-0. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide. Retrieved from [Link]

Sources

2-Chloro-4-nitrobenzonitrile chemical structure

An In-depth Technical Guide to 2-Chloro-4-nitrobenzonitrile: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction

This compound is a pivotal intermediate in the landscape of modern organic synthesis. Its deceptively simple structure—a benzene ring functionalized with chloro, nitro, and nitrile groups—belies a rich and versatile reactivity profile that has been harnessed by researchers and industry professionals alike. The strategic placement of these functional groups, particularly the electron-withdrawing nitro and nitrile moieties, activates the molecule for a range of chemical transformations. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, moving from its fundamental properties and synthesis to its key reactions and applications, with a grounding in established safety and analytical protocols.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application in research and development. These characteristics not only confirm its identity and purity but also predict its behavior in various chemical environments.

Chemical Identity and Properties

This compound is typically a beige to brown crystalline powder under standard conditions.[1] Its key physical and chemical properties are summarized below, providing essential data for handling, reaction setup, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 28163-00-0 | [3][4] |

| Molecular Formula | C₇H₃ClN₂O₂ | [2][5] |

| Molecular Weight | 182.56 g/mol | [2] |

| Melting Point | 83-84 °C | [1][4] |

| Boiling Point | 337 °C at 760 mmHg | [4][6] |

| Density | 1.47 g/cm³ | [4] |

| Appearance | Beige to brown powder/crystal | [1][7] |

| InChI Key | ZIGQFRQZYVQQDR-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1N+[=O])Cl)C#N | [3] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong, sharp absorption bands corresponding to its key functional groups. A prominent peak for the nitrile (C≡N) stretch is expected around 2211-2230 cm⁻¹. The presence of the nitro group (NO₂) will be indicated by two strong bands: an asymmetric stretching vibration near 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, and the C-Cl stretching vibration can be observed in the fingerprint region, typically around 782 cm⁻¹.[8]

-

Mass Spectrometry (MS) : In mass spectrometry, this compound will exhibit a distinct molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic M/M+2 doublet, with peaks at m/z 182 and 184, respectively. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic region will show a complex multiplet system for the three protons on the benzene ring, dictated by their ortho, meta, and para coupling constants.

-

¹³C NMR : The spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon (typically downfield, around 115-120 ppm). The carbon atom attached to the chlorine will be shifted, as will the carbons bearing the nitro and nitrile groups.

-

Part 2: Synthesis and Purification

The reliable synthesis of this compound is crucial for its use as a starting material. The most common laboratory-scale preparation involves the dehydration of the corresponding primary amide, 2-chloro-4-nitrobenzamide.

Synthetic Pathway: Dehydration of 2-Chloro-4-nitrobenzamide

This transformation is efficiently achieved using a potent dehydrating agent such as thionyl chloride (SOCl₂), which converts the amide functional group directly into a nitrile.

Caption: Synthesis via dehydration of 2-chloro-4-nitrobenzamide.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established laboratory procedures.[9] The causality behind each step is explained to ensure a deep understanding of the process.

Materials:

-

2-Chloro-4-nitrobenzamide (1.0 mol)

-

Thionyl chloride (8.4 mol)

-

Benzene or Toluene (as solvent for extraction)

-

5% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-chloro-4-nitrobenzamide (200 g, 1.0 mol).

-

Addition of Reagent: While gently warming the flask, slowly add thionyl chloride (1000 g, 8.4 mol) to the amide. Causality: Thionyl chloride is a highly effective dehydrating agent that reacts with the amide to form the nitrile. The reaction is exothermic and releases HCl and SO₂ gas, necessitating careful addition in a well-ventilated fume hood.

-

Reflux: Heat the reaction mixture to reflux for approximately 3 hours. Causality: Heating provides the necessary activation energy to drive the dehydration reaction to completion.

-

Removal of Excess Reagent: After cooling, remove the excess thionyl chloride by distillation. Causality: Removing the excess volatile reagent simplifies the subsequent workup.

-

Extraction: To the cold residue, add benzene or toluene (500 ml) to dissolve the product. Transfer the solution to a separatory funnel. Causality: The organic product is soluble in nonpolar solvents like benzene or toluene, allowing for its separation from inorganic byproducts.

-

Washing: Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water until the aqueous layer is neutral. Causality: The basic wash neutralizes and removes any remaining acidic impurities, such as HCl or byproducts from thionyl chloride hydrolysis. The water wash removes any residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Causality: Anhydrous sodium sulfate removes trace amounts of water from the organic solvent. Evaporation yields the crude solid product.

-

Purification: Recrystallize the crude solid from methanol to yield pure this compound (yields typically around 79%).[9] Causality: Recrystallization is a purification technique where the desired compound, being less soluble in the cold solvent than impurities, crystallizes out upon cooling, affording a product of high purity.

Quality Control

The purity of the synthesized product should be validated before use.

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the final product. A suitable mobile phase might be a mixture of hexane and ethyl acetate.

-

Melting Point Analysis: A sharp melting point range close to the literature value (83-84 °C) is a strong indicator of high purity.[1][4]

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative purity data.[10]

Part 3: Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity. It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3][11]

Overview of Reactivity

-

Nitro Group: The nitro group is readily reduced to an amino group (-NH₂), which is a cornerstone transformation. The resulting aniline derivative is a versatile precursor for introducing further functionality, for instance, through diazotization or acylation reactions.

-

Chloro Group: The chlorine atom is positioned ortho to the nitrile group and para to the nitro group. Both are strong electron-withdrawing groups, which significantly activate the aromatic ring towards Nucleophilic Aromatic Substitution (SₙAr) . This makes the chlorine an excellent leaving group, allowing for the facile introduction of nucleophiles such as amines, alkoxides, and thiolates.

-

Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, or be reduced to a primary amine.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Key Transformations and Protocols

This protocol details the conversion of this compound to 2-chloro-4-aminobenzonitrile, a valuable synthetic intermediate.[12]

Materials:

-

This compound (0.219 mol)

-

Hydrazine monohydrate

Procedure:

-

Reaction Initiation: In a suitable reaction vessel, gently heat a small portion of this compound (5 g, 0.027 mol) with hydrazine monohydrate (110 ml) until an exothermic reaction begins, evidenced by the evolution of nitrogen gas. Causality: Hydrazine is a powerful reducing agent, particularly for nitro groups in the presence of a catalyst or at elevated temperatures. The initial heating initiates the reduction process.

-

Controlled Addition: Once the reaction is initiated, add the remaining this compound (35 g, 0.192 mol) in portions to control the rate of reaction and gas evolution.

-

Completion and Reflux: After the addition is complete and the evolution of nitrogen gas has ceased, reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation: Pour the hot reaction mixture into stirred ice water. The product will precipitate out of the aqueous solution.

-

Purification: Collect the precipitate by filtration and recrystallize the solid from water to yield pure 2-chloro-4-aminobenzonitrile (typical yield: 78%).[12]

The following is a general, representative protocol for the substitution of the chloro group with an alkoxide, illustrating the SₙAr reactivity.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in anhydrous DMF.

-

Nucleophile Addition: Add sodium methoxide to the solution. Causality: Sodium methoxide provides the methoxide nucleophile. Anhydrous polar aprotic solvents like DMF are ideal for SₙAr reactions as they solvate the cation (Na⁺) but not the nucleophile, enhancing its reactivity.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC. The reaction is often visually indicated by a color change.

-

Workup: Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization to yield the 2-methoxy-4-nitrobenzonitrile product.

Part 4: Safety, Handling, and Analytical Methods

Strict adherence to safety protocols is paramount when working with this compound due to its potential hazards.

Hazard Identification and Safe Handling

GHS Hazard Classification: [2][13]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

Safe Handling Practices: [4][14]

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Avoid generating dust. Minimize dust accumulation and ensure good housekeeping.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest or inhale.

Incompatibilities: The compound is stable under normal conditions but should be kept away from strong oxidizing agents, strong bases, and strong acids.[4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Analytical Methods for Characterization

A suite of analytical techniques is used to confirm the identity, purity, and concentration of this compound.

| Technique | Purpose |

| TLC | Reaction monitoring, purity assessment |

| GC/GC-MS | Purity determination, identification of volatile impurities, structural confirmation |

| HPLC | Quantitative analysis for purity and assay |

| FTIR | Functional group identification |

| Melting Point | Purity assessment |

| NMR | Definitive structural elucidation |

Conclusion

This compound is a highly valuable and versatile chemical intermediate whose utility is derived from the specific reactivity endowed by its chloro, nitro, and nitrile functional groups. Its capacity for selective transformations—most notably the reduction of the nitro group and nucleophilic substitution of the activated chlorine atom—makes it a foundational building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A comprehensive understanding of its synthesis, reactivity, and safe handling protocols, as detailed in this guide, is essential for leveraging its full potential in chemical research and development.

References

-

PrepChem (2023). Synthesis of this compound. Available at: [Link]

-

PrepChem (2023). Synthesis of 2-chloro-4-aminobenzonitrile. Available at: [Link]

-

Chemsrc (2023). This compound | CAS#:28163-00-0. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. This compound. Available at: [Link]

-

J&K Scientific. This compound | 28163-00-0. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM. High Purity this compound (CAS 28163-00-0) Manufacturer & Supplier. Available at: [Link]

-

U.S. Department of Health and Human Services. Chapter 6: Analytical Methods. Available at: [Link]

-

Carl ROTH (2022). Safety Data Sheet: 3-Nitrobenzonitrile ≥98 %. Available at: [Link]

-

NIST. This compound. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H3ClN2O2 | CID 141401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | CAS#:28163-00-0 | Chemsrc [chemsrc.com]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 28163-00-0 | TCI EUROPE N.V. [tcichemicals.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. prepchem.com [prepchem.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. nbinno.com [nbinno.com]

- 12. prepchem.com [prepchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-nitrobenzonitrile: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-nitrobenzonitrile (CAS No. 28163-00-0), a pivotal intermediate in the synthesis of complex organic molecules. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, provides detailed protocols for its synthesis, and explores the nuanced reactivity of its functional groups. We will examine key transformations, such as nucleophilic aromatic substitution (SNAr) and nitro group reduction, underpinned by mechanistic insights. Furthermore, this guide highlights its applications as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials, while also addressing critical safety, handling, and analytical procedures.

Introduction and Molecular Overview

This compound is a trifunctional aromatic compound featuring a nitrile, a nitro group, and a chlorine atom. This unique arrangement of electron-withdrawing groups on the benzene ring imparts distinct chemical properties, making it a highly valuable and reactive intermediate in organic synthesis. The chloro and nitro groups, positioned ortho and para to each other, strongly activate the aromatic ring towards nucleophilic attack, while the nitrile and nitro functionalities offer diverse opportunities for chemical transformation. Its stability and compatibility with various reaction conditions make it a reliable starting material for constructing complex molecular architectures.[1]

This guide serves as a technical resource, consolidating critical data and field-proven methodologies to enable scientists to effectively utilize this versatile compound in their research and development endeavors.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 28163-00-0 | [2] |

| Molecular Formula | C₇H₃ClN₂O₂ | [3] |

| Molecular Weight | 182.57 g/mol | [1] |

| Appearance | Beige to brown crystalline powder | [1] |

| Melting Point | 83-84 °C | [1][3] |

| Boiling Point | 337 °C at 760 mmHg | [3] |

| Density | 1.47 g/cm³ | [3] |

| Purity | ≥ 98% (Typical) | [1] |

| Storage | Store at 0-8 °C, sealed in a dry environment | [1][4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and purity assessment. Below is a summary of the expected and reported spectral data.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N (Nitrile) stretch |

| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O (Nitro) stretch |

| ~1580, ~1470 | Medium | C=C Aromatic ring stretch |

| ~850-550 | Medium-Strong | C-Cl stretch |

Source: Data compiled from general IR correlation tables and available spectra on PubChem.[5]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (in CDCl₃, 400 MHz):

-

H-6: A doublet, downfield due to deshielding from the adjacent chlorine and para nitro group.

-

H-5: A doublet of doublets, coupled to both H-3 and H-6.

-

H-3: A doublet, most downfield due to deshielding from the adjacent nitro group and para chlorine.

Expected ¹³C NMR (in CDCl₃, 100 MHz):

-

Six distinct aromatic carbon signals and one nitrile carbon signal are expected.

-

C-CN: ~115-120 ppm.

-

C-Cl: ~135-140 ppm.

-

C-NO₂: ~148-152 ppm.

-

Other aromatic carbons (C-H): ~120-135 ppm.

2.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 182/184 | [M]⁺ Molecular ion peak (with ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 152/154 | [M - NO]⁺ |

| 136/138 | [M - NO₂]⁺ |

| 101 | [M - NO₂ - Cl]⁺ |

Source: Data derived from PubChem GC-MS data and standard fragmentation patterns.[5]

Synthesis and Mechanism

The most common laboratory and industrial synthesis of this compound involves the dehydration of the corresponding primary amide, 2-chloro-4-nitrobenzamide.

Synthesis Workflow

The overall transformation is a dehydration reaction, efficiently achieved using thionyl chloride (SOCl₂).

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established and reliable synthetic procedures.[6]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 2-chloro-4-nitrobenzamide (1.0 mole equivalent).

-

Reagent Addition: While warming the flask gently, carefully add thionyl chloride (SOCl₂, 8.0-8.5 mole equivalents) to the amide.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quench & Extract): After cooling to room temperature, carefully remove the excess thionyl chloride by distillation. To the cold residue, add benzene or toluene (approx. 2.5 mL per gram of starting amide) to extract the product.

-

Washing: Transfer the organic extract to a separatory funnel. Wash sequentially with a dilute sodium hydroxide solution and then with water until the aqueous layer is neutral.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude solid product from methanol to yield pure this compound as a crystalline solid (Typical yield: 75-80%). Confirm identity and purity using melting point and spectroscopic methods (IR, NMR).

Reaction Mechanism: Amide Dehydration

The conversion of the primary amide to a nitrile using thionyl chloride proceeds via the activation of the amide carbonyl oxygen, transforming it into a good leaving group.

Caption: Simplified mechanism of amide dehydration using thionyl chloride.

Mechanistic Causality:

-

Nucleophilic Attack: The lone pair on the amide's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: A protonated imine chlorosulfite intermediate is formed after rearrangement and loss of a chloride ion.

-

Elimination: A base (e.g., another amide molecule or chloride ion) facilitates a final deprotonation and elimination cascade, forming the stable nitrile triple bond and releasing sulfur dioxide gas and HCl as byproducts.[7]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the interplay of its three functional groups. The powerful electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups makes the aromatic ring highly electron-deficient.

Caption: Key reactivity sites of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most significant reaction for this substrate in drug development. The nitro group, being para to the chlorine leaving group, provides powerful resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. The ortho nitrile group further enhances this activation.

Causality: The reaction proceeds readily because the high negative charge buildup in the transition state and intermediate is delocalized onto the oxygen atoms of the nitro group. This significantly lowers the activation energy for the reaction compared to an unactivated aryl halide.[5]

Protocol: Synthesis of 2-Methoxy-4-nitrobenzonitrile

-

Setup: In a flask equipped with a stirrer and condenser, dissolve this compound (1.0 eq) in methanol.

-

Reagent Addition: Add a solution of sodium methoxide in methanol (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle warming (e.g., 40-50 °C) for several hours until TLC indicates the consumption of the starting material.

-

Workup: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.

-

Isolation: Extract the product into a suitable organic solvent like ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 4-amino-2-chlorobenzonitrile. This transformation opens up a new set of synthetic possibilities, as the resulting aniline derivative can participate in amide bond formations, diazotizations, and other reactions common to aromatic amines.

Protocol: Nitro Group Reduction with Hydrazine

-

Setup: In a suitable reaction vessel, heat a portion of this compound (e.g., 10% of total) with hydrazine monohydrate until an exothermic reaction begins (indicated by gas evolution).

-

Addition: Carefully add the remaining this compound in portions, controlling the rate to maintain a steady reaction.

-

Completion: Once the addition is complete and the evolution of nitrogen gas has ceased, reflux the mixture for an additional 30 minutes.

-

Isolation: Pour the hot reaction mixture into stirred ice water to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from water or aqueous ethanol to yield 4-amino-2-chlorobenzonitrile.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable precursor in several high-value chemical industries.

-

Pharmaceuticals: It serves as a key building block for synthesizing heterocyclic compounds and other complex scaffolds found in active pharmaceutical ingredients (APIs). While direct synthesis routes for major drugs are often proprietary, intermediates derived from this molecule are structurally related to precursors for kinase inhibitors used in oncology, such as Regorafenib, and proteasome inhibitors like Bortezomib.[3][8][9] Its derivatives are explored for anti-viral and anti-cancer properties.[10]

-

Agrochemicals: The compound is an essential intermediate in the production of selective herbicides and insecticides. The toxophoric properties of the nitroaromatic scaffold can be modulated through substitution at the chloro position to develop new crop protection agents.[11]

-

Dyes and Pigments: The chromophoric nature of the nitroaromatic system allows it to be used in the synthesis of azo dyes and other pigments for the textile and printing industries.[11]

-

Material Science: It is used in the production of specialty polymers and resins where its rigid structure and polar functional groups can enhance material properties for coatings, adhesives, and electronics.[11]

Analytical Methodologies

Purity assessment is critical for both research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing this compound.

Recommended HPLC Protocol

The following is a robust starting point for method development, based on methods for structurally similar nitroaromatic compounds.[12][13]

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |

| Starting Point: 50:50 Acetonitrile:Water | |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve sample in Acetonitrile or mobile phase (~0.5 mg/mL) |

Method Validation Insight: For Mass Spectrometry (MS) compatible methods, replace any non-volatile buffer acids (like phosphoric acid) with volatile alternatives such as formic acid (0.1%).[12]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Category | Description |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Irritation | Causes skin, eye, and respiratory system irritation. |

| Chronic Effects | Metabolism may release cyanide, potentially leading to severe systemic toxicity. |

Source: Fisher Scientific SDS.[11]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

PPE: Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Minimize dust generation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water.

-

Action: In all cases of exposure, seek immediate medical attention.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile platform for chemical innovation. Its predictable reactivity, particularly in nucleophilic aromatic substitution, combined with the synthetic handles offered by its nitro and nitrile groups, ensures its continued relevance in the synthesis of high-value molecules. This guide has provided the fundamental data, mechanistic rationale, and practical protocols necessary for researchers and developers to leverage the full potential of this powerful building block safely and effectively.

References

-

OrgoSolver. (n.d.). Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). 1° Amides can be converted to Nitriles with Thionyl Chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.2.6: Chemistry of Amides. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:28163-00-0. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Leonard, M. S. (2013, December 16). Dehydration of Amides [Video]. YouTube. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Chloro-4-nitrobenzanilide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

-

Htdchem. (2024, February 2). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide. Retrieved from [Link]

- Google Patents. (n.d.). CN103897028A - Synthesis method of bortezomib.

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound - Spectral Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. SynOpen, 7(1), 422–429. Retrieved from [Link]

- Google Patents. (n.d.). CN108997209B - Preparation method of regorafenib.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Chloro-2-nitrobenzonitrile: A Versatile Intermediate for Future Chemical Advancements. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. youtube.com [youtube.com]

- 3. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 4. Solved Identify the major IR peaks (cm:-) Identify the major | Chegg.com [chegg.com]

- 5. This compound | C7H3ClN2O2 | CID 141401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]

- 12. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-4-nitrobenzonitrile molecular weight

An In-Depth Technical Guide to 2-Chloro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. As a Senior Application Scientist, the following sections will delve into its fundamental properties, synthesis, applications, and essential experimental protocols, emphasizing the rationale behind methodological choices to ensure scientific integrity and practical utility.

This compound is a substituted aromatic compound characterized by the presence of a chloro, a nitro, and a nitrile functional group attached to a benzene ring. These functional groups impart a unique reactivity profile, making it a valuable precursor in various synthetic pathways.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 182.56 g/mol | [1][2][3] |

| CAS Number | 28163-00-0 | [1][3][4] |

| Appearance | Beige to brown powder | [5] |

| Melting Point | 78 - 84 °C | [1][4][5][6] |

| Boiling Point | 337 °C at 760 mmHg | [1][4] |

| Density | ~1.47 g/cm³ | [1] |

| Solubility | Insoluble in water, soluble in many organic solvents | [6] |

| Vapor Pressure | 0.000108 mmHg at 25°C | [1][4] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most commonly achieved through the dehydration of 2-chloro-4-nitrobenzamide. The choice of thionyl chloride as the dehydrating agent is critical due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis from 2-chloro-4-nitrobenzamide

This protocol is a self-validating system where the progress and success of the reaction can be monitored through physical changes and confirmed by analytical methods.

Objective: To synthesize this compound via dehydration of 2-chloro-4-nitrobenzamide.

Materials:

-

2-chloro-4-nitrobenzamide

-

Thionyl chloride (SOCl₂)

-

Benzene

-

Diluted sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Methanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-chloro-4-nitrobenzamide (1 mole equivalent) with thionyl chloride (approximately 8.4 mole equivalents). The excess thionyl chloride serves as both a reagent and a solvent.

-

Dehydration Reaction: Gently warm the mixture while adding the thionyl chloride. Once the addition is complete, heat the mixture to reflux for approximately 3 hours.[7] The refluxing ensures the reaction goes to completion.

-

Removal of Excess Reagent: After the reflux period, allow the mixture to cool. Remove the excess thionyl chloride by distillation.[7] This step is crucial for the subsequent work-up.

-

Extraction: To the cooled residue, add benzene (approximately 2.5 times the volume of the initial benzamide mass in mL) to extract the this compound.[7]

-

Washing and Neutralization: Transfer the benzene extract to a separatory funnel. Wash sequentially with a diluted sodium hydroxide solution and then with water until the aqueous layer is neutral. This removes any acidic impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual water.

-

Isolation and Purification: Distill off the benzene solvent. The crude product is then recrystallized from methanol to yield pure this compound.[7] The melting point of the crystals can be taken to verify purity, with an expected range of 73-75°C for this specific procedure.[7]

Synthesis Workflow Diagram

Caption: Key application areas for this compound.

Essential Experimental and Handling Protocols

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. [6]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. [2][6]Metabolism may release cyanide, which can lead to severe health effects. [1]* Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. [4]* Handling: Minimize dust generation and accumulation. [1]Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with incompatible materials such as oxidizing agents, strong bases, and strong acids. [1]* First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [1][6] * Skin: Wash off immediately with soap and plenty of water while removing contaminated clothing. [6] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and drink 2-4 cupfuls of milk or water. [1] * Inhalation: Remove the person to fresh air. [1][6]In all cases of exposure, seek immediate medical attention.

-

Analytical Methods: Quality Control

To ensure the purity and identity of this compound, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed.

Objective: To confirm the identity and assess the purity of a synthesized batch of this compound.

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS System: Use a GC system equipped with a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms column). The GC is coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the column. A temperature gradient is applied to the column oven to facilitate the separation of components.

-

Detection and Analysis: As components elute from the column, they enter the mass spectrometer. The resulting mass spectrum of the major peak should be compared to a reference spectrum of this compound to confirm its identity. Purity can be estimated from the relative area of the main peak in the chromatogram.

Analytical Workflow Diagram

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for researchers and professionals in drug development, agrochemicals, and material science. A thorough understanding of its synthesis, handling, and analytical validation is paramount for its safe and effective utilization in advancing scientific innovation.

References

- PrepChem. (n.d.). Synthesis of this compound.

- PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.

- Chemsrc. (2025, August 23). This compound | CAS#:28163-00-0.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- ChemBK. (2024, April 9). This compound.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: this compound.

- J&K Scientific. (n.d.). This compound | 28163-00-0.

- Chem-Impex. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). This compound, 98%.

- Stenutz. (n.d.). This compound.

- Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.

- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.

- Carl ROTH. (n.d.). Safety Data Sheet: ≥98 %.

- Htdchem. (2024, February 2). 4-Chloro-2-nitrobenzonitrile (Cas 34662-32-3): A Comprehensive Guide.

- Benchchem. (n.d.). Applications of Benzonitrile Derivatives in Drug Development.

- PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile.

- European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Chloro-2-nitrobenzonitrile.

- PubMed. (n.d.). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide).

Sources

- 1. This compound | CAS#:28163-00-0 | Chemsrc [chemsrc.com]

- 2. This compound | C7H3ClN2O2 | CID 141401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. prepchem.com [prepchem.com]

A Technical Guide to the Melting Point Determination of 2-Chloro-4-nitrobenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the melting point of 2-chloro-4-nitrobenzonitrile (CAS No. 28163-00-0), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The melting point is a fundamental physical property that serves as a critical indicator of a compound's identity and purity.[2] This document synthesizes data from various authoritative sources, outlines the theoretical principles underpinning melting point analysis, and presents a detailed, field-proven protocol for its accurate determination. It is intended for researchers, chemists, and quality control professionals in the drug development and chemical industries who rely on precise analytical techniques for material characterization.

Introduction to this compound and Melting Point Theory

This compound is a substituted aromatic compound with the molecular formula C₇H₃ClN₂O₂.[3] Its molecular structure, featuring chloro, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[1] As with any crystalline solid used in regulated industries, establishing the identity and purity of this compound is paramount.

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase at atmospheric pressure.[2][4] For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point (typically 0.5–1.0 °C).[5] This sharpness is a consequence of the uniform energy required to overcome the crystal lattice forces throughout the sample.

Conversely, the presence of impurities disrupts the crystalline lattice. This disruption leads to a phenomenon known as melting point depression , which both lowers the melting temperature and broadens the melting range.[5] Consequently, melting point determination is a rapid, cost-effective, and powerful technique for the preliminary assessment of purity.[2]

Reported Melting Point Data for this compound

A review of chemical supplier and database information reveals a consensus on the melting point of this compound, with minor variations attributable to the specified purity of the material and the analytical method employed. The data is summarized below.

| Reported Melting Range (°C) | Purity Specification | Source |

| 79.0 - 83.0 °C | min. 98.0% (GC) | Tokyo Chemical Industry[6] |

| 78 - 82 °C | 98% | Thermo Scientific[7] |

| 83 - 84 °C | ≥ 98% | Chem-Impex[1] |

| 83 - 84 °C | Not Specified | ChemBK[3] |

| 80 °C | Not Specified | Stenutz[8] |

The compiled data indicates that high-purity this compound can be expected to melt in the approximate range of 78 °C to 84 °C . A sample melting below this range or over a broader range would suggest the presence of impurities.

Standard Operating Procedure for Melting Point Determination

This section details a validated protocol for determining the melting point range of a this compound sample using the capillary method, which is a standard technique in many pharmacopeias.[5]

Causality Behind Experimental Choices

-

Sample Preparation: The sample must be completely dry and finely powdered.[2] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient, even heat transfer from the apparatus to the sample crystals.

-

Heating Rate: A slow heating rate (1-2 °C/minute) is critical for accuracy.[5] This ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an overestimation of the melting temperature.

-

Two-Stage Heating: An initial rapid determination is performed to quickly identify the approximate melting point. This saves time and prevents "overshooting" the melting range during the subsequent, more precise measurement.

Experimental Workflow

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Sample Preparation: a. Ensure the this compound sample is completely dry. If necessary, dry under vacuum. b. Place a small amount of the sample in a clean, dry mortar and gently grind to a fine, uniform powder.[2]

-

Capillary Loading: a. Tap the open end of a glass capillary tube into the powder until a small amount enters the tube. b. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. c. Repeat until the sample is packed to a height of 2-3 mm.[5]

-

Preliminary (Rapid) Determination: a. Place the loaded capillary into the heating block of the melting point apparatus. b. Set a rapid heating rate (e.g., 10 °C/minute). c. Observe the sample and note the approximate temperature at which it melts.

-

Accurate Determination: a. Turn off the heat and allow the apparatus to cool to at least 10-15 °C below the approximate melting point found in step 3. b. Place a new, freshly prepared capillary sample into the block. c. Set the heating rate to 1 °C/minute.[5] d. Observe the sample carefully through the magnifying lens.

-

Data Recording: a. Record the temperature (T1 ) at the first sign of melting (the appearance of a liquid phase). b. Continue heating and observing. Record the temperature (T2 ) when the last crystal of the solid phase melts (the "clear point"). c. Report the final result as the melting range: T1 - T2 .

Key Factors Influencing Measurement Integrity

The trustworthiness of a melting point measurement is a self-validating system dependent on controlling key variables.

The Effect of Impurities

The presence of a soluble impurity invariably leads to a depression and broadening of the melting range. This is a foundational principle used in "mixed melting point" experiments to confirm the identity of an unknown compound.

Caption: The effect of an impurity on a compound's melting point.

Instrumental and Operator-Dependent Variables

-

Heating Rate: As discussed, a slow rate is paramount. Heating too quickly does not allow for thermal equilibrium, leading to a measured range that is artificially high and broad.

-

Sample Packing: A loosely packed sample will heat unevenly, resulting in a wider melting range. A sample column that is too high can also create a thermal gradient within the sample itself.

-

Thermometer Calibration: The accuracy of the measurement is wholly dependent on the accuracy of the temperature probe. Regular calibration against known standards is essential for generating trustworthy and reproducible data.

Conclusion

The melting point of this compound is a crucial analytical parameter for its identification and quality assessment. Authoritative sources consistently place the melting point for high-purity material in the range of 78 °C to 84 °C . Adherence to a standardized protocol, with careful control over sample preparation and heating rate, is essential for obtaining an accurate and reliable melting range. Any significant deviation from this expected range, particularly a depression or broadening, should be investigated as a potential indicator of impurities or contamination.

References

-

This compound , ChemBK. [Link]

-

Melting point determination , University of Calgary. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis , Mettler Toledo. [Link]

-

Experiment 1: Melting-point Determinations , Athabasca University. [Link]

-

Determination of Melting Point , Austin Community College. [Link]

-

DETERMINATION OF MELTING POINTS , Columbia University. [Link]

-

This compound , Stenutz. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chembk.com [chembk.com]

- 4. athabascau.ca [athabascau.ca]

- 5. mt.com [mt.com]

- 6. This compound | 28163-00-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. This compound [stenutz.eu]

A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 2-Chloro-4-nitrobenzonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 2-Chloro-4-nitrobenzonitrile

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring a nitrile group, a nitro group, and a chlorine atom on a benzene ring, provides a versatile platform for constructing more complex, biologically active molecules. The efficiency of synthetic transformations, purification strategies such as recrystallization, and the formulation of final products are all intrinsically linked to the solubility of this compound in various organic solvents. An in-depth understanding of its solubility profile is, therefore, not merely academic but a fundamental prerequisite for process optimization, yield maximization, and the development of robust and scalable chemical manufacturing processes.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles governing the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this guide focuses on empowering the user with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in any solvent of interest.

Physicochemical Properties of this compound: A Molecular Perspective on Solubility

The solubility of a solid in a liquid is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. To understand the solubility of this compound, we must first consider its key physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 28163-00-0 | [1][3] |

| Molecular Formula | C₇H₃ClN₂O₂ | [3][4] |

| Molecular Weight | 182.56 g/mol | [3] |

| Melting Point | 78 - 84 °C | [4][5] |

| Appearance | White to yellow to yellow-green powder/crystal | |

| logP (Octanol/Water Partition Coefficient) | 2.120 (Predicted) | [6] |

The presence of the polar nitrile (-C≡N) and nitro (-NO₂) groups, alongside the chloro (-Cl) substituent, imparts a significant dipole moment to the molecule. This suggests that this compound will exhibit favorable interactions with polar organic solvents. The aromatic ring, however, contributes a nonpolar character, allowing for some solubility in less polar solvents through van der Waals forces. The predicted logP value of 2.120 indicates a greater affinity for an organic phase (octanol) over water, suggesting limited aqueous solubility but good solubility in a range of organic solvents. One source qualitatively states that this compound is soluble in methanol.[7]

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as a useful starting point for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, suggesting good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. The polar nature of this compound should allow for favorable dipole-dipole interactions, leading to good solubility.

-

Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the primary intermolecular forces are London dispersion forces. While the aromatic ring of this compound can interact favorably with the aromatic ring of toluene, the overall high polarity of the solute may limit its solubility in highly nonpolar solvents like hexane.

While "like dissolves like" is a valuable heuristic, the actual solubility is a thermodynamic equilibrium that is also influenced by factors such as the crystal lattice energy of the solid and the temperature.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative data, an experimental approach is essential. The isothermal "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow

The overall process for determining the solubility of this compound is depicted in the following workflow diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

1. Preparation of a Saturated Solution:

-

Rationale: To ensure that the solvent is fully saturated with the solute, an excess of the solid must be present to establish a true thermodynamic equilibrium.

-

Procedure:

-

To a series of vials with airtight seals, add a known volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. A visual confirmation of undissolved solid at the end of the experiment is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

2. Equilibration:

-

Rationale: Achieving equilibrium is a time-dependent process. Agitation increases the surface area of the solid in contact with the solvent, accelerating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.

-

Procedure:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

3. Phase Separation:

-

Rationale: It is imperative to separate the undissolved solid from the saturated solution without altering the temperature or concentration of the solution.

-

Procedure:

-

Remove the vials from the shaker and allow the solid to settle.

-

To ensure complete removal of suspended particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

4. Gravimetric Analysis (Optional but Recommended for Validation):

-

Rationale: This method provides a direct measurement of the dissolved solid's mass.

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, dry the dish in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Calculate the mass of the dissolved solid and express the solubility in g/100 mL or other suitable units.

-

5. Quantitative Analysis by HPLC-UV:

-

Rationale: High-Performance Liquid Chromatography with UV detection is a highly sensitive and accurate method for determining the concentration of an analyte in solution.

-

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of calibration standards covering a range of concentrations that is expected to bracket the concentration of the diluted sample.

-

-

Sample Preparation:

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 254-280 nm is likely to be suitable. The optimal wavelength should be determined by running a UV scan of a standard solution.

-

-

Analysis and Calculation:

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Presentation Template

The experimentally determined solubility data should be recorded in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Other Solvents | As required | Experimental Value | Calculated Value |

Safety Considerations

This compound is a hazardous substance.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3][5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective utilization in research and development. While quantitative data in the public domain is sparse, this guide provides the theoretical foundation and a robust, field-tested experimental framework to empower scientists to determine this critical parameter. By following the detailed protocols for the isothermal shake-flask method coupled with accurate quantitative analysis by HPLC-UV, researchers can generate reliable solubility data. This, in turn, will facilitate informed solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and scalable chemical processes.

References

-

J&K Scientific. This compound | 28163-00-0. Available from: [Link]

-

PrepChem. Synthesis of this compound. Available from: [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Available from: [Link]

-

Ataman Kimya. BENZONITRILE. Available from: [Link]

-

PubChem. Benzonitrile. Available from: [Link]

-

Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

-

PubChem. 2-Chloro-4-nitrotoluene. Available from: [Link]

-

ChemRxiv. Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Available from: [Link]

-

Cheméo. This compound. Available from: [Link]

-

YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

-

ChemBK. This compound. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chemsrc. This compound | CAS#:28163-00-0. Available from: [Link]

-

Tetrahedron. 28163-00-0 | this compound. Available from: [Link]

-

PubMed. 2-Chloro-ethyl 4-nitro-benzoate. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound | C7H3ClN2O2 | CID 141401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:28163-00-0 | Chemsrc [chemsrc.com]

- 6. chemeo.com [chemeo.com]

- 7. This compound CAS#: 28163-00-0 [m.chemicalbook.com]

A Comprehensive Technical Guide to 2-Chloro-4-nitrobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Chloro-4-nitrobenzonitrile, a pivotal chemical intermediate. We will explore its fundamental chemical identity, physical and chemical properties, safety considerations, and its significant role in the synthesis of a wide array of commercially important compounds. This document is intended to serve as a critical resource for professionals in synthetic chemistry, materials science, and pharmaceutical development.

Chemical Identity and Nomenclature

The cornerstone of effective chemical research is the precise identification of a compound. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1][2][3]

This name is derived from the parent structure, benzonitrile, which is a benzene ring substituted with a nitrile (-C≡N) group. The locants indicate the positions of the other substituents: a chloro (-Cl) group at position 2 and a nitro (-NO₂) group at position 4, relative to the nitrile group at position 1.

Synonyms: This compound is also known by several other names in commercial and research contexts, including:

A clear understanding of these synonyms is crucial for conducting comprehensive literature searches and for sourcing the chemical from various suppliers.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClN₂O₂ | [1][2][4][5] |

| Molecular Weight | 182.56 g/mol | [1][4][5] |

| Appearance | Beige to brown powder/solid | [4][6] |

| Melting Point | 78 - 84 °C | [4][5][6][7] |

| Boiling Point | 337 °C at 760 mmHg | [5][7] |